1-(2,2-Dichlorocyclopropyl)-2-methylbenzene
Overview
Description
1-(2,2-Dichlorocyclopropyl)-2-methylbenzene is an organic compound that features a cyclopropane ring substituted with two chlorine atoms and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene typically involves the reaction of 2-methylstyrene with dichlorocarbene. Dichlorocarbene is generated in situ from chloroform and a strong base such as sodium hydroxide or potassium tert-butoxide . The reaction proceeds via a cyclopropanation mechanism, where the dichlorocarbene adds to the double bond of 2-methylstyrene, forming the cyclopropane ring with two chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of phase transfer catalysts to facilitate the reaction between the organic and aqueous phases .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichlorocyclopropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropane ring can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form cyclopropanones or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives without the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or alcohols in the presence of a base.
Oxidation: Reagents like meta-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted cyclopropyl derivatives.
Oxidation: Formation of cyclopropanones or epoxides.
Reduction: Formation of cyclopropyl derivatives without chlorine atoms.
Scientific Research Applications
1-(2,2-Dichlorocyclopropyl)-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene involves its reactivity due to the strained cyclopropane ring and the presence of electron-withdrawing chlorine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-2,2-dichlorocyclopropyl)benzene: Similar structure but with a methyl group on the cyclopropane ring.
2-(3-Phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane: Contains a dioxolane ring in addition to the dichlorocyclopropane structure.
5,5-Dimethyl-2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxane: Features a dioxane ring and additional methyl groups.
Uniqueness
1-(2,2-Dichlorocyclopropyl)-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(2,2-dichlorocyclopropyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-4-2-3-5-8(7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPDCKKYIGBSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570598 | |
Record name | 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61693-47-8 | |
Record name | 1-(2,2-Dichlorocyclopropyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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